Cas no 5521-57-3 (5-Methylpyrazine-2-carboxamide)

5-Methylpyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Methylpyrazine-2-carboxamide
- 5-METHYL PYRAZINAMIDE
- 5-Methyl-2-pyrazinecarboxamide
- 5-METHYL-PYRAZINE-2-CARBOXAMIDE
- Pyrazinecarboxamide, 5-methyl- (7CI,8CI,9CI)
- N-(5-Bromo-2-pyridinyl)-N,N-dimethylamine
- CS-0152780
- 5521-57-3
- AMY5213
- MFCD00190581
- 5-Methyl-2-pyrazinamide
- SCHEMBL147506
- FT-0620617
- SY106637
- AKOS008937704
- A7992
- EN300-115992
- J-517822
- BB 0220610
- pyrazinecarboxamide, 5-methyl-
- OYBQCUZBVHFPBU-UHFFFAOYSA-N
- 2-carbamoyl-5-methylpyrazine
- DTXSID40374999
- AS-43116
- DB-071956
-
- MDL: MFCD00190581
- インチ: InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10)
- InChIKey: OYBQCUZBVHFPBU-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C(N=C1)C(N)=O
計算された属性
- せいみつぶんしりょう: 137.058912g/mol
- ひょうめんでんか: 0
- XLogP3: -0.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 137.058912g/mol
- 単一同位体質量: 137.058912g/mol
- 水素結合トポロジー分子極性表面積: 68.9Ų
- 重原子数: 10
- 複雑さ: 137
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 212°C
- ふってん: 307.7°C at 760 mmHg
- PSA: 68.87000
- LogP: 0.58420
5-Methylpyrazine-2-carboxamide セキュリティ情報
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-Methylpyrazine-2-carboxamide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methylpyrazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168794-25g |
5-Methylpyrazine-2-carboxamide |
5521-57-3 | 95% | 25g |
$312 | 2023-03-05 | |
TRC | M328933-10mg |
5-methylpyrazine-2-carboxamide |
5521-57-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-115992-0.5g |
5-methylpyrazine-2-carboxamide |
5521-57-3 | 0.5g |
$42.0 | 2023-06-08 | ||
Enamine | EN300-115992-0.25g |
5-methylpyrazine-2-carboxamide |
5521-57-3 | 0.25g |
$32.0 | 2023-06-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87690-25g |
5-Methylpyrazine-2-carboxamide |
5521-57-3 | 25g |
¥2556.0 | 2021-09-08 | ||
Chemenu | CM168794-5g |
5-Methylpyrazine-2-carboxamide |
5521-57-3 | 95% | 5g |
$82 | 2023-03-05 | |
TRC | M328933-50mg |
5-methylpyrazine-2-carboxamide |
5521-57-3 | 50mg |
$ 70.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87690-1g |
5-Methylpyrazine-2-carboxamide |
5521-57-3 | 1g |
¥206.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87690-5g |
5-Methylpyrazine-2-carboxamide |
5521-57-3 | 5g |
¥616.0 | 2021-09-08 | ||
abcr | AB450088-1 g |
5-Methylpyrazine-2-carboxamide |
5521-57-3 | 1g |
€101.50 | 2023-07-18 |
5-Methylpyrazine-2-carboxamide 関連文献
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Charu Upadhyay,Neha Sharma,Sumit Kumar,Prem Prakash Sharma,Diana Fontinha,Bhupender S. Chhikara,Budhaditya Mukherjee,Dhruv Kumar,Miguel Prudencio,Agam P. Singh,Poonam New J. Chem. 2022 46 250
-
Xiu-Li Wang,Zi-Wei Cui,Hong-Yan Lin,Zhi-Han Chang CrystEngComm 2021 23 2113
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Zi-Wei Cui,Jun-Jun Lu,Hong-Yan Lin,Jian Luan,Zhi-Han Chang,Xiao-Hui Li,Xiu-Li Wang CrystEngComm 2022 24 828
5-Methylpyrazine-2-carboxamideに関する追加情報
Introduction to 5-Methylpyrazine-2-carboxamide (CAS No. 5521-57-3)
5-Methylpyrazine-2-carboxamide, with the chemical formula C₆H₇NO₂ and CAS number 5521-57-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of a methyl group at the 5-position and an amide functional group at the 2-position imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and functional material development.
The structure-activity relationship (SAR) of 5-Methylpyrazine-2-carboxamide has been extensively studied, particularly in its potential as an intermediate in the synthesis of bioactive molecules. The amide group provides a site for further derivatization, enabling the creation of more complex structures with tailored pharmacological profiles. Researchers have explored its derivatives in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel derivatives of 5-Methylpyrazine-2-carboxamide with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated that modifications at the amide moiety can significantly alter binding affinity to target proteins, leading to improved drug-like properties. These findings highlight the compound's potential as a building block for next-generation therapeutics.
In the realm of medicinal chemistry, 5-Methylpyrazine-2-carboxamide has been investigated for its role in modulating neurotransmitter systems. Pyrazine derivatives are known to interact with various receptors and enzymes, making them promising candidates for treating neurological conditions such as epilepsy, depression, and Parkinson's disease. Preliminary studies suggest that certain derivatives of this compound exhibit neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.
The synthesis of 5-Methylpyrazine-2-carboxamide can be achieved through multiple pathways, including condensation reactions involving methyl pyrazine and carbamic acid derivatives. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and improving yield. These environmentally conscious approaches align with the broader goal of reducing the ecological footprint of pharmaceutical manufacturing.
Biologically, 5-Methylpyrazine-2-carboxamide has shown interesting interactions with enzymes and receptors involved in metabolic pathways. Its derivatives have been explored for their potential in managing metabolic syndromes, including obesity and type 2 diabetes. By targeting key enzymes such as AMPK and PPARδ, these compounds may enhance insulin sensitivity and promote energy expenditure.
The pharmacokinetic properties of 5-Methylpyrazine-2-carboxamide are another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have revealed that structural modifications can influence solubility and bioavailability, thereby affecting drug delivery systems.
Emerging applications of 5-Methylpyrazine-2-carboxamide extend beyond traditional pharmaceuticals. In materials science, pyrazine-based compounds are being investigated for their electronic properties, making them suitable for use in organic semiconductors and sensors. The amide group's ability to participate in hydrogen bonding also enhances interactions with surfaces, opening possibilities for advanced coatings and adhesives.
The safety profile of 5-Methylpyrazine-2-carboxamide has been evaluated through preclinical studies, which indicate moderate toxicity at high doses but low risk of chronic adverse effects at therapeutic levels. However, further research is needed to fully characterize its long-term safety in humans. Collaborative efforts between academic institutions and pharmaceutical companies are essential to bridge this gap through rigorous clinical trials.
Future directions in the study of 5-Methylpyrazine-2-carboxamide include exploring its role in precision medicine. By leveraging genetic data and biomarker analysis, researchers can identify patient subgroups that may benefit most from derivatives of this compound. This personalized approach holds promise for improving treatment outcomes while minimizing side effects.
In conclusion,5-Methylpyrazine-2-carboxamide (CAS No. 5521-57-3) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug development, material science innovations, and beyond. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, driving advancements that benefit society.
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